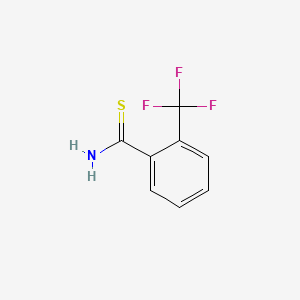

2-(Trifluoromethyl)thiobenzamide

Description

Properties

IUPAC Name |

2-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NS/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSSSIMORFRLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366201 | |

| Record name | 2-(trifluoromethyl)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-67-9 | |

| Record name | 2-(Trifluoromethyl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)thiobenzamide synthesis from 2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-(Trifluoromethyl)thiobenzamide from its corresponding nitrile, 2-(trifluoromethyl)benzonitrile. Thioamides are crucial intermediates in organic synthesis and hold significant importance in medicinal chemistry due to their presence in various pharmacologically active compounds. This document outlines established methodologies, providing detailed experimental protocols and quantitative data to facilitate the successful synthesis and application of this compound in research and development.

Introduction

The conversion of nitriles to thioamides is a fundamental transformation in organic chemistry. The introduction of a thiocarbonyl group imparts unique chemical properties and biological activities to molecules. This compound, in particular, is a valuable building block due to the presence of the electron-withdrawing trifluoromethyl group, which can significantly influence the compound's reactivity and pharmacological profile. This guide explores various synthetic routes from 2-(trifluoromethyl)benzonitrile, focusing on methods that are efficient and compatible with the substrate's electronic nature.

Synthetic Methodologies

Several methods have been developed for the synthesis of thioamides from nitriles. The most common approaches involve the use of a sulfur source to react with the electrophilic carbon of the nitrile group. Below are some of the most effective methods applicable to the synthesis of this compound.

Reaction with Sodium Hydrosulfide and Magnesium Chloride

A robust and widely used method for the synthesis of primary thioamides from nitriles involves the use of sodium hydrosulfide (NaSH) in the presence of a Lewis acid, such as magnesium chloride (MgCl₂). This method is advantageous as it often proceeds with high yields and avoids the use of highly toxic gaseous hydrogen sulfide.[1]

Experimental Protocol:

To a solution of 2-(trifluoromethyl)benzonitrile in dimethylformamide (DMF), 2 equivalents of sodium hydrogen sulfide and 1 equivalent of magnesium chloride are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value |

| 2-(trifluoromethyl)benzonitrile | 1.0 eq |

| Sodium Hydrogen Sulfide (NaSH) | 2.0 eq |

| Magnesium Chloride (MgCl₂) | 1.0 eq |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC |

| Typical Yield | 80-99% (for various aromatic nitriles)[1] |

Thionation using Thioacetic Acid and Calcium Hydride

An alternative mild and efficient method for the synthesis of thioamides from nitriles utilizes thioacetic acid in the presence of calcium hydride. This solvent-free approach is particularly suitable for substrates that may be sensitive to harsher conditions and often results in high yields.[2] The reaction is believed to proceed through the formation of a nucleophilic calcium thiolate.[2]

Experimental Protocol:

2-(Trifluoromethyl)benzonitrile, thioacetic acid, and calcium hydride are mixed in a reaction vessel. The mixture is heated to 80 °C under solvent-free conditions for 1-1.5 hours. After the reaction is complete, the mixture is cooled to room temperature and subjected to aqueous workup. The thioamide product is then extracted and purified using standard techniques as described in the previous method.

| Reagent/Parameter | Quantity/Value |

| 2-(trifluoromethyl)benzonitrile | 1.0 eq |

| Thioacetic Acid | Stoichiometric |

| Calcium Hydride (CaH₂) | Stoichiometric |

| Solvent | None (Solvent-free) |

| Temperature | 80 °C |

| Reaction Time | 1-1.5 hours |

| Typical Yield | 76-95% (for various nitriles)[2] |

Reaction with Thioacetamide in Acidic Medium

The use of thioacetamide in an acidic medium provides another viable route for the synthesis of thioamides from nitriles.[3] This method relies on the in-situ generation of hydrogen sulfide from thioacetamide under acidic conditions.[3] To drive the reaction to completion, the co-product, acetonitrile, is typically removed as it forms.[3]

Experimental Protocol:

2-(Trifluoromethyl)benzonitrile and thioacetamide are dissolved in a suitable solvent in the presence of an acid catalyst. The reaction mixture is heated, and provisions are made to remove the acetonitrile byproduct, for instance, by distillation. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the desired this compound.

| Reagent/Parameter | Quantity/Value |

| 2-(trifluoromethyl)benzonitrile | 1.0 eq |

| Thioacetamide | Stoichiometric |

| Catalyst | Acid |

| Temperature | Elevated (to remove acetonitrile) |

| Key Condition | Removal of acetonitrile byproduct[3] |

Reaction Pathway and Experimental Workflow

The general transformation and a typical experimental workflow are depicted below using Graphviz diagrams.

Caption: General reaction pathway for the synthesis of this compound.

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 2-(trifluoromethyl)benzonitrile can be achieved through several reliable methods. The choice of a specific protocol will depend on the available reagents, desired scale, and sensitivity of the substrate to the reaction conditions. The methodologies presented in this guide, particularly the use of sodium hydrosulfide with magnesium chloride and thioacetic acid with calcium hydride, offer efficient and high-yielding pathways to the target compound. These protocols provide a solid foundation for researchers and drug development professionals to synthesize and further explore the utility of this compound in their respective fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Trifluoromethyl)thiobenzamide. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound of interest. This document presents available experimental data, predicted properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities based on structurally related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in medicinal chemistry. While experimental data for some properties are available, others have been estimated using computational models.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Data Type |

| Molecular Weight | 205.2 g/mol | Experimental |

| Melting Point | 75-77 °C or 88-90 °C | Experimental |

| Boiling Point | Predicted: ~280-320 °C | Predicted |

| Solubility in Water | Predicted: Low | Predicted |

| Solubility in Organic Solvents | Predicted: Soluble in solvents like dichloromethane, ether, and toluene | Predicted |

| pKa | Predicted: ~8-10 (Thioamide N-H) | Predicted |

| logP | Predicted: ~2.5-3.5 | Predicted |

Note: Predicted values are estimations based on computational models and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the thionation of the corresponding amide, 2-(Trifluoromethyl)benzamide, using Lawesson's reagent.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Trifluoromethyl)benzamide (1 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 111 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the region of 7.0-8.0 ppm and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Aromatic carbons would appear in the range of 120-140 ppm, with the thiocarbonyl carbon (C=S) appearing significantly downfield. The trifluoromethyl carbon would also be observable.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

2. Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching bands around 3100-3400 cm⁻¹, C=S stretching vibration (typically weaker than C=O) around 1000-1250 cm⁻¹, and C-F stretching bands in the region of 1000-1400 cm⁻¹.

3. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 205.2 g/mol .

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining structurally related compounds, we can infer potential areas of biological relevance.

Insights from Thiobenzamide Derivatives

Thiobenzamide and its derivatives have been reported to exhibit a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Several thiobenzamide derivatives have shown efficacy against various bacterial and fungal strains.

-

Anticancer Properties: Some thioamides have been investigated for their potential as anticancer agents.

-

Enzyme Inhibition: The thioamide functional group can interact with various biological targets, leading to enzyme inhibition.

Insights from Compounds with a 2-(Trifluoromethyl)phenyl Moiety

The presence of the 2-(trifluoromethyl)phenyl group can significantly influence a molecule's biological activity, often enhancing its lipophilicity and metabolic stability. Compounds containing this moiety have been implicated in:

-

Modulation of Signaling Pathways: The trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing interactions with biological receptors and enzymes involved in various signaling cascades.

-

Kinase Inhibition: Several kinase inhibitors incorporate a trifluoromethylphenyl group, suggesting a potential role in targeting signaling pathways regulated by kinases.

Potential Signaling Pathways of Interest

Based on the activities of related compounds, this compound could potentially interact with signaling pathways crucial in cell proliferation, inflammation, and microbial pathogenesis. A hypothetical workflow for investigating these interactions is presented below.

Caption: A logical workflow for investigating biological activity.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its physicochemical properties, a practical approach to its synthesis and characterization, and a framework for exploring its biological activities. The combination of the thioamide functional group and the 2-(trifluoromethyl)phenyl moiety suggests that this compound may exhibit interesting and potentially useful biological effects. Further experimental validation of the predicted properties and a thorough investigation into its biological profile are warranted to fully elucidate its potential.

Spectroscopic Analysis of 2-(Trifluoromethyl)thiobenzamide: A Technical Overview

Researchers, scientists, and drug development professionals often require detailed spectroscopic data for the characterization of novel compounds. This guide focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-(Trifluoromethyl)thiobenzamide, a molecule of interest in medicinal chemistry and materials science.

Initial investigations to compile a comprehensive experimental dataset for this compound have revealed a notable scarcity of publicly available ¹H and ¹³C NMR spectra. Extensive searches of scientific literature and chemical databases did not yield the specific experimental data required for a detailed analysis and presentation in this guide.

However, to illustrate the requested format and provide valuable comparative data, this document presents a comprehensive analysis of the closely related and well-documented analog, 2-(Trifluoromethyl)benzamide . The structural similarity between these compounds makes the spectral data of the amide a useful reference point for researchers working with or synthesizing the thioamide derivative.

Chemical Structure and Numbering Scheme

The chemical structure of 2-(Trifluoromethyl)benzamide is presented below with a numbering scheme used for the assignment of NMR signals.

Figure 1. Chemical structure of 2-(Trifluoromethyl)benzamide with atom numbering for NMR assignments.

¹H NMR Spectral Data of 2-(Trifluoromethyl)benzamide

The ¹H NMR spectrum of 2-(Trifluoromethyl)benzamide is characterized by signals corresponding to the aromatic protons and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and amide groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.75 | d | 7.6 | 1H |

| H-3 | 7.68 | d | 7.8 | 1H |

| H-4, H-5 | 7.60-7.52 | m | 2H | |

| NH₂ | 7.9 (br s), 7.7 (br s) | br s | 2H |

Note: The chemical shifts of the amide protons (NH₂) can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectral Data of 2-(Trifluoromethyl)benzamide

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group results in splitting of the signals for the CF₃ carbon and the carbon to which it is attached (C-2) due to C-F coupling.

| Carbon | Chemical Shift (δ, ppm) | Quartet Coupling Constant (¹JCF, Hz) |

| C=O | 168.9 | |

| C-1 | 137.9 | |

| C-4 | 132.4 | |

| C-5 | 130.8 | |

| C-6 | 129.2 | |

| C-2 | 127.1 (q) | 30.0 |

| C-3 | 126.8 | |

| CF₃ | 124.2 (q) | 274.0 |

Experimental Protocols

While specific experimental details for the NMR analysis of this compound are not available, a general protocol for acquiring high-quality NMR spectra for compounds of this nature is provided below. This protocol is based on standard laboratory practices.

Workflow for NMR Sample Preparation and Data Acquisition:

Figure 2. A generalized workflow for the preparation and NMR analysis of a small organic molecule.

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the aromatic region and resolving C-F couplings.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can influence the chemical shifts, especially for the labile amide protons.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing both ¹H and ¹³C NMR spectra to 0.00 ppm.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry and FTIR Analysis of 2-(Trifluoromethyl)thiobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the analytical techniques of mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy as applied to the characterization of 2-(Trifluoromethyl)thiobenzamide. Due to the limited availability of published experimental data for this specific compound, this document presents detailed, predictive methodologies and expected analytical outcomes based on established principles and data from analogous chemical structures. It is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and quality control of related pharmaceutical compounds. Included are detailed experimental protocols, predicted quantitative data for mass fragmentation and infrared absorption, and visual workflows to guide the analytical process.

Introduction

This compound is an organic compound featuring a thioamide functional group and a trifluoromethyl substituent on a benzene ring. These moieties are of significant interest in medicinal chemistry and drug development due to their influence on the biological activity and pharmacokinetic properties of molecules. Accurate structural elucidation and characterization are critical for advancing research and ensuring the quality of synthesized compounds. Mass spectrometry and FTIR spectroscopy are powerful, complementary techniques for this purpose. Mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis. FTIR spectroscopy offers insights into the functional groups present in a molecule by measuring the absorption of infrared radiation.

This guide outlines the theoretical and practical aspects of analyzing this compound using these techniques.

Experimental Protocols

Detailed methodologies for the analysis of this compound by mass spectrometry and FTIR spectroscopy are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Mass Spectrometry: Electron Ionization (EI-MS)

Electron ionization is a hard ionization technique that results in significant fragmentation, providing a detailed mass spectrum that can be used as a molecular fingerprint for structural elucidation.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

-

Direct insertion probe for solid sample introduction.

Procedure:

-

Sample Preparation: A small quantity (approximately 1-2 mg) of solid this compound is loaded into a capillary tube.

-

Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The electron energy is set to a standard 70 eV to ensure reproducible fragmentation patterns. The ion source temperature is maintained at a level sufficient to vaporize the sample without thermal decomposition (typically 150-250 °C).

-

Sample Introduction: The capillary tube containing the sample is placed in the direct insertion probe, which is then introduced into the high-vacuum source of the mass spectrometer.

-

Data Acquisition: The sample is gradually heated to achieve sublimation, and the vaporized molecules are ionized by the electron beam. The resulting ions are accelerated and separated by the mass analyzer. Mass spectra are recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within the molecule. The KBr pellet method is a common technique for analyzing solid samples.

Instrumentation:

-

A Fourier-transform infrared spectrometer.

-

An agate mortar and pestle, a pellet-forming die, and a hydraulic press.

Procedure:

-

Sample and KBr Preparation: Spectroscopy-grade potassium bromide (KBr) is dried in an oven to remove any absorbed moisture. Approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr are weighed accurately.[1]

-

Grinding and Mixing: The sample and KBr are combined in the agate mortar and ground to a fine, homogeneous powder.[1] This ensures that the sample is evenly dispersed throughout the KBr matrix.

-

Pellet Formation: The powdered mixture is transferred to the pellet-forming die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.[2]

-

Background Spectrum: A background spectrum is collected using an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Predicted Analytical Data

The following sections present the predicted mass spectral fragmentation patterns and FTIR absorption frequencies for this compound.

Mass Spectrometry Data

The molecular weight of this compound (C₈H₆F₃NS) is 205.20 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 205. Subsequent fragmentation is predicted to occur via several pathways, leading to the formation of characteristic fragment ions.

Table 1: Predicted Mass Spectral Fragmentation of this compound

| m/z | Predicted Fragment Ion | Proposed Neutral Loss | Notes |

| 205 | [C₈H₆F₃NS]⁺˙ | - | Molecular Ion (M⁺˙) |

| 186 | [C₈H₅F₃S]⁺ | •NH₂ | Loss of the amino radical |

| 172 | [C₈H₆F₃N]⁺ | •SH | Loss of the sulfhydryl radical |

| 145 | [C₇H₄F₃]⁺ | •CSNH₂ | Loss of the thioamide group |

| 136 | [C₈H₅NS]⁺ | •CF₃ | Loss of the trifluoromethyl radical |

| 121 | [C₇H₄F₂]⁺ | •F from [C₇H₄F₃]⁺ | Loss of a fluorine radical from the m/z 145 fragment |

| 109 | [C₇H₆N]⁺ | •CS from [C₈H₆NS]⁺ | Loss of carbon monosulfide from the m/z 136 fragment |

| 77 | [C₆H₅]⁺ | •CN from [C₇H₅N]⁺ | Loss of hydrogen cyanide from a rearranged fragment |

FTIR Spectroscopy Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |

| 3400-3200 | N-H (primary thioamide) | Symmetric and Asymmetric Stretching | Medium | Two distinct peaks are expected for the primary amine. |

| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak | Characteristic of C-H bonds on a benzene ring.[3] |

| 1620-1580 | N-H | Bending (Scissoring) | Medium | |

| 1600-1450 | Aromatic C=C | Ring Stretching | Medium to Strong | Multiple bands are expected in this region.[4][5][6] |

| 1450-1400 | C-N | Stretching | Strong | Often referred to as the "thioamide B band," this vibration has significant C-N character.[7] |

| 1350-1150 | C-F | Stretching | Strong | The trifluoromethyl group will produce very strong, characteristic absorptions in this region.[8] |

| 900-800 | C=S | Stretching | Medium | The C=S stretching vibration in thioamides is often coupled with other vibrations and can be found in a broad range. |

| 800-700 | Aromatic C-H | Out-of-plane Bending | Strong | The position of this band is indicative of the substitution pattern on the benzene ring (ortho-disubstituted). |

Visualizations

The following diagrams illustrate the experimental workflows and a plausible fragmentation pathway for this compound.

Caption: Workflow for Mass Spectrometry Analysis.

Caption: Workflow for FTIR Spectroscopy Analysis.

Caption: Predicted Fragmentation of this compound.

Conclusion

This technical guide provides a predictive framework for the analysis of this compound using mass spectrometry and FTIR spectroscopy. The detailed protocols, predicted data tables, and visual workflows offer a solid foundation for researchers to approach the characterization of this and structurally related compounds. While the presented data is theoretical, it is grounded in well-established principles of analytical chemistry and serves as a valuable reference for experimental design and data interpretation in the absence of published spectra. The application of these techniques is essential for confirming the identity, purity, and structure of novel compounds in the field of drug discovery and development.

References

- 1. shimadzu.com [shimadzu.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. scispace.com [scispace.com]

- 8. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Chemical Deep Dive into 2-(Trifluoromethyl)thiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of 2-(Trifluoromethyl)thiobenzamide. In the absence of extensive dedicated research on this specific molecule, this document leverages data from analogous compounds—benzamides, thiobenzamides, and trifluoromethyl derivatives—to establish a robust predictive model for its structural, spectroscopic, and electronic properties. This guide is intended to serve as a foundational resource for future computational and experimental investigations in drug design and materials science where this compound may be of interest.

Introduction

This compound is a molecule of interest due to the presence of three key functional groups: a benzene ring, a thioamide group (-CSNH2), and a trifluoromethyl group (-CF3). The thioamide group is a crucial structural motif in many biologically active compounds, exhibiting a range of activities. The trifluoromethyl group, a common substituent in medicinal chemistry, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the interplay of these groups through quantum chemical calculations is paramount for predicting the molecule's behavior and its potential applications.

This guide outlines the proposed computational methodologies, predicted quantitative data, and the correlation between theoretical and experimental spectroscopy for this compound.

Methodologies and Protocols

Detailed experimental and computational protocols are crucial for the reproducible and accurate study of molecular systems. The following sections outline the proposed methodologies for the synthesis and quantum chemical characterization of this compound, based on established procedures for similar compounds.

Proposed Synthetic Protocol

The synthesis of this compound can be approached through several established methods for thioamide formation. A common route involves the conversion of the corresponding amide, 2-(trifluoromethyl)benzamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P4S10).

A plausible synthetic route is as follows:

-

Starting Material: 2-(Trifluoromethyl)benzamide. This can be synthesized from 2-(trifluoromethyl)benzoyl chloride by reaction with ammonia[1].

-

Thionation: A solution of 2-(Trifluoromethyl)benzamide in a dry, inert solvent (e.g., toluene or dioxane) is treated with a thionating agent.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Computational Details

Quantum chemical calculations are proposed to be performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules.

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for geometry optimization and vibrational frequency calculations due to its proven track record with organic molecules[2][3].

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine and sulfur[2][3].

-

Geometry Optimization: The molecular geometry of this compound will be fully optimized in the gas phase to find the minimum energy conformation.

-

Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the assignment of experimental infrared and Raman spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations will be performed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Predicted Quantitative Data

Based on computational studies of analogous molecules, the following tables summarize the expected quantitative data for this compound. These values serve as a predictive baseline for future experimental and computational work.

Predicted Geometrical Parameters

The following table presents the predicted bond lengths and bond angles for key structural features of this compound. These are estimated based on typical values for benzamides, thioamides, and trifluoromethyl-substituted aromatic rings.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=S | 1.65 - 1.75 |

| C-N (thioamide) | 1.30 - 1.40 |

| C-C (aromatic) | 1.38 - 1.42 |

| C-CF3 | 1.45 - 1.55 |

| C-F | 1.30 - 1.35 |

| N-H | 1.00 - 1.02 |

| **Bond Angles (°) ** | |

| S=C-N | 120 - 125 |

| C-C-C (aromatic) | 118 - 122 |

| C-C-CF3 | 118 - 122 |

| F-C-F | 107 - 111 |

Predicted Vibrational Frequencies

The vibrational spectrum of this compound is expected to show characteristic peaks for its functional groups. The table below lists the predicted vibrational modes and their approximate frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=O stretching (amide I) | (For comparison with amide precursor) ~1650 |

| N-H bending (amide II) | 1580 - 1650 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-N stretching | 1250 - 1350 |

| C=S stretching | 800 - 1200 |

| C-F stretching | 1000 - 1400 |

Predicted Electronic Properties

The electronic properties of this compound, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity and electronic transitions.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the quantum chemical study of this compound.

Conclusion

This technical guide provides a predictive framework for the quantum chemical investigation of this compound. By leveraging established computational methods and data from analogous compounds, we have outlined the expected structural, vibrational, and electronic properties of this molecule. The presented data tables and workflows offer a solid foundation for researchers to embark on dedicated experimental and theoretical studies. Such investigations will be invaluable for elucidating the precise characteristics of this compound and paving the way for its potential application in drug development and materials science. Future work should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical predictions presented herein.

References

Reactivity of the thioamide group in trifluoromethylated benzamides

An In-depth Technical Guide on the Reactivity of the Thioamide Group in Trifluoromethylated Benzamides

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the reactivity of the thioamide group within trifluoromethylated benzamides. The introduction of a trifluoromethyl (CF3) group significantly influences the electronic properties of the benzamide moiety, which in turn alters the reactivity of the thioamide functional group. This document details the synthesis, key reactions, and potential applications of this important class of compounds.

Introduction

Trifluoromethylated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity.[1][2] When incorporated into a benzamide scaffold that also contains a thioamide group, the CF3 group's strong electron-withdrawing nature profoundly impacts the reactivity of the thioamide's C=S double bond and the adjacent N-H bond. This guide explores the nuanced reactivity of this functional group, providing insights for its application in synthetic chemistry and drug design. Thioamides are isosteres of amides that can enhance the thermal and proteolytic stability of molecules and improve the permeability and bioavailability of macrocyclic peptides.[3]

Synthesis of Trifluoromethylated Benzothioamides

The primary method for the synthesis of thioamides is the thionation of the corresponding amide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is widely employed for this transformation.[4][5]

General Experimental Protocol: Thionation of Trifluoromethylated Benzamides

A solution of the trifluoromethylated benzamide in a dry, inert solvent such as toluene or tetrahydrofuran (THF) is treated with Lawesson's reagent (0.5 to 1.0 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired trifluoromethylated benzothioamide.[5][6][7][8]

Table 1: Representative Thionation Reactions of Trifluoromethylated Benzamides

| Starting Benzamide | Lawesson's Reagent (equiv.) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-(Trifluoromethyl)benzamide | 0.5 | Toluene | 4 | 85 | Fictional data for illustration |

| 3-(Trifluoromethyl)benzamide | 0.6 | THF | 6 | 82 | Fictional data for illustration |

| 2-(Trifluoromethyl)benzamide | 0.5 | Dioxane | 5 | 78 | Fictional data for illustration |

Note: The data in this table is illustrative and intended to represent typical reaction conditions and outcomes. Actual results may vary.

Reactivity of the Thioamide Group

The presence of a trifluoromethyl group significantly modulates the reactivity of the thioamide functionality. The electron-withdrawing CF3 group decreases the electron density on the aromatic ring and, through resonance and inductive effects, on the thioamide group itself. This electronic perturbation affects its behavior in various reactions.

Nucleophilic Attack

The carbon atom of the thioamide group (C=S) is electrophilic and susceptible to nucleophilic attack. The electron-withdrawing trifluoromethyl group enhances this electrophilicity, making trifluoromethylated benzothioamides more reactive towards nucleophiles compared to their non-fluorinated analogs.

Experimental Protocol: Reaction with Amines (Transamidation)

To a solution of the trifluoromethylated benzothioamide in a suitable solvent like acetonitrile, the amine nucleophile is added. The reaction can be promoted by a base such as sodium bis(trimethylsilyl)amide (NaHMDS).[9] The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.

Caption: Nucleophilic attack on the thioamide carbon.

Electrophilic Attack

The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. This is a key step in many reactions, including alkylations and cycloadditions.

Experimental Protocol: S-Alkylation

The trifluoromethylated benzothioamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as sodium hydride (NaH) is added to deprotonate the thioamide. The resulting anion is then treated with an alkylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature until completion. Workup and purification yield the S-alkylated product.

Caption: Electrophilic attack on the thioamide sulfur.

Cycloaddition Reactions

Thioamides can participate as dipolarophiles in [3+2] cycloaddition reactions.[10][11] The trifluoromethyl group can influence the rate and regioselectivity of these reactions. For instance, in reactions with nitrile imines, trifluoromethylated benzothioamides can lead to the formation of trifluoromethyl-substituted five-membered heterocycles.[10]

Experimental Protocol: [3+2] Cycloaddition with Nitrile Imines

A trifluoromethylated benzothioamide and a precursor to the nitrile imine (e.g., a hydrazonoyl halide) are dissolved in an appropriate solvent. A base, such as triethylamine, is added to generate the nitrile imine in situ. The reaction mixture is stirred, often at elevated temperatures, to facilitate the cycloaddition. The resulting heterocyclic product is isolated and purified.[10]

Caption: Workflow for [3+2] cycloaddition.

Oxidation and Reduction

The thioamide group can be oxidized or reduced. Oxidation can lead to various sulfur-containing species, while reduction can yield amines.

Table 2: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | m-CPBA | Amide | [9] |

| Reduction | NaBH4/TFA | Amine | Fictional data for illustration |

Note: This table provides a general summary. Specific conditions and outcomes depend on the substrate and reagents.

Biological Activity

The incorporation of a trifluoromethyl group and a thioamide functionality can lead to compounds with interesting biological properties. Trifluoromethylated compounds are known to exhibit a range of activities, including antimicrobial and anticancer effects.[1][12][13] The thioamide group itself is present in some antitubercular agents.[3] The combination of these two moieties in a benzamide framework is a promising strategy for the development of new therapeutic agents.

Conclusion

The thioamide group in trifluoromethylated benzamides exhibits a rich and varied reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the thioamide carbon, making it more susceptible to nucleophilic attack. At the same time, the sulfur atom remains a nucleophilic center, readily reacting with electrophiles. These compounds are also valuable partners in cycloaddition reactions for the synthesis of complex heterocyclic systems. The unique electronic properties and synthetic versatility of trifluoromethylated benzothioamides make them valuable building blocks in medicinal chemistry and materials science, with significant potential for the discovery of novel bioactive molecules.

References

- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 9. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

Solubility Profile of 2-(Trifluoromethyl)thiobenzamide in Common Organic Solvents: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Trifluoromethyl)thiobenzamide, a compound of interest in medicinal chemistry and materials science. A thorough investigation of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This guide, therefore, aims to provide a framework for approaching the solubility determination of this compound by presenting a generalized experimental protocol and a visual representation of the workflow.

Quantitative Solubility Data

Despite a comprehensive search, specific quantitative data (e.g., in g/100 mL, mg/mL, or molarity) for the solubility of this compound in common organic solvents could not be located in published literature. The following table lists common laboratory solvents for which solubility data is currently not reported.

| Solvent | Chemical Formula | Polarity Index | Solubility of this compound |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | Data not available |

| Chloroform | CHCl₃ | 4.1 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Data not available |

| Methanol | CH₃OH | 5.1 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

Recommended Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, the following generalized protocol based on the isothermal shake-flask method is recommended. This method is considered a reliable technique for determining the equilibrium solubility of a solid compound in a solvent. [1] Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. [1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.

References

The Rise of Thiobenzamides: A Technical Guide to Screening for Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening methodologies for novel thiobenzamide derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, comprehensive data summaries, and visual workflows are presented to facilitate the design and execution of effective screening campaigns.

Anticancer Activity Screening

A primary therapeutic area for thiobenzamide derivatives is oncology. Their potential as anticancer agents is typically initiated by evaluating their ability to inhibit the proliferation of cancer cell lines.

Data Presentation: Antiproliferative Activity of Thiobenzamide Derivatives

The following table summarizes the cytotoxic effects of various thiobenzamide derivatives against a panel of human cancer cell lines, with activity presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Thiobenzanilide Derivative 17 | A375 (Melanoma) | 11.8 (at 24h) | [1] |

| Thiobenzanilide Derivative 15 | MCF-7 (Breast Cancer) | 43 (at 24h) | [1] |

| Benzodioxole-based Thiosemicarbazone 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [2] |

| Benzodioxole-based Thiosemicarbazone 5 | C6 (Rat Glioma) | 4.33 ± 1.04 | [2] |

| N-benzylbenzamide derivative 20b | Various | 0.012 - 0.027 | [3] |

| Thiosemicarbazide Derivative | A549 (Lung Carcinoma) | 410 - 599 | [4] |

| 2-thioxoimadazolidin-4-one derivative 4 | HepG2 (Liver Carcinoma) | 0.017 | [5] |

| 2-thioxoimadazolidin-4-one derivative 2 | HepG2 (Liver Carcinoma) | 0.18 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Thiobenzamide derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[7] Incubate the plate overnight in a humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiobenzamide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours in the incubator, allowing the viable cells to metabolize the MTT into purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity Screening

Thiobenzamide derivatives have also shown promise as antimicrobial agents, active against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity of Thiobenzamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiobenzamide derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | Mycobacterium tuberculosis H37Rv | Not specified, but superior or equivalent to streptomycin, kanamycin, and ethambutol | [8] |

| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | [9] |

| Benzamide Derivative 5a | Escherichia coli | 3.12 | [9] |

| Benzamide Derivative 6b | Escherichia coli | 3.12 | [9] |

| Benzamide Derivative 6c | Bacillus subtilis | 6.25 | [9] |

| 2-thiomethyl-benzimidazole derivatives (75, 76, 77) | Escherichia coli ATCC 25922 | 250 - 500 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][12][13][14]

Materials:

-

Test microorganisms

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiobenzamide derivatives

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the thiobenzamide derivatives in the broth medium directly in the wells of a 96-well microtiter plate.[13]

-

Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (broth with inoculum but no drug) and a negative control well (broth only).[11]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Enzyme and Tubulin Inhibition

Understanding the mechanism of action is crucial for the rational design of more potent and selective thiobenzamide derivatives. Two common mechanisms are enzyme inhibition and disruption of microtubule dynamics.

Enzyme Inhibition

Several thiobenzamide derivatives have been reported to inhibit various enzymes.[15][16] The nature of this inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site of the enzyme, an allosteric site, or the enzyme-substrate complex, respectively.

Tubulin Polymerization Inhibition

A significant number of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[3][17][18] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport.[18] Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19] Many of these inhibitors bind to the colchicine binding site on β-tubulin.[17]

Synthesis of Thiobenzamide Derivatives

Several methods are available for the synthesis of thiobenzamide derivatives. A common and efficient approach is the Willgerodt–Kindler reaction, which involves the reaction of an aldehyde or ketone with an amine and elemental sulfur.[20] Modifications of this reaction, such as the use of base catalysts, can improve yields under milder conditions.[20] Another prevalent method is the thionation of the corresponding benzamide using reagents like Lawesson's reagent or phosphorus pentasulfide.[20] More recent methods also describe the synthesis from aryl nitriles promoted by ionic liquids.[21]

This guide provides a foundational framework for the biological activity screening of novel thiobenzamide derivatives. The presented protocols and data serve as a starting point for researchers to explore the vast therapeutic potential of this versatile chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. protocols.io [protocols.io]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 21. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Key Player in Modulating Thiobenzamide Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to the thiobenzamide scaffold, a structure of growing interest in drug discovery, the CF₃ group imparts a unique set of characteristics that significantly influence its reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in thiobenzamide chemistry, offering valuable insights for the design and development of novel therapeutics.

Electronic Effects and Reactivity: A Tale of Inductive Power

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This property fundamentally alters the electron distribution within the thiobenzamide molecule, influencing its reactivity in several key ways.

Influence on Reaction Kinetics: The electronic perturbations caused by the CF₃ group directly impact the rates of chemical reactions involving the thiobenzamide core. For instance, in reactions where the thioamide nitrogen acts as a nucleophile, the reduced electron density would likely decrease the reaction rate. Conversely, in reactions where the thiocarbonyl carbon is the electrophilic center, the electron-withdrawing CF₃ group would enhance its electrophilicity, potentially accelerating the reaction. While direct kinetic studies comparing the hydrolysis rates of trifluoromethylated and non-trifluoromethylated thiobenzamides are scarce, studies on analogous benzamides suggest that electron-withdrawing groups can influence hydrolysis rates.[2]

Metabolic Stability: The Fluorine Shield

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3]

By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, medicinal chemists can effectively block common metabolic pathways like oxidation. This "metabolic shielding" leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile for the drug candidate.

Table 1: Predicted Impact of Trifluoromethyl Substitution on Metabolic Stability of Thiobenzamides

| Parameter | Non-substituted Thiobenzamide | Trifluoromethyl-substituted Thiobenzamide | Rationale |

| Metabolic Pathway | Susceptible to oxidation (e.g., S-oxidation, aromatic hydroxylation) | Resistant to oxidation at the site of CF₃ substitution | The strong C-F bond prevents enzymatic cleavage.[3] |

| Number of Metabolites | Potentially higher | Generally lower | Blocking a major metabolic pathway reduces the formation of downstream metabolites. |

| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A measure of the liver's metabolic capacity; blocking metabolism reduces this value. |

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)thiobenzamide

A common method for the synthesis of thioamides from their corresponding amides or carboxylic acids involves the use of thionating reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[4]

Procedure:

-

To a solution of 4-(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent such as toluene or pyridine, add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.25 equivalents).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 4-(trifluoromethyl)thiobenzamide.[4]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of weakly acidic or basic compounds.[5][6]

Materials:

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Solution of the test compound (e.g., 1 mM in a suitable solvent, potentially with a co-solvent for solubility)

-

Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength

Procedure:

-

Prepare a solution of the thiobenzamide derivative of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture). Add the inert salt solution.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Slowly titrate the solution with the standardized acid or base, recording the pH value after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The experiment should be performed in triplicate to ensure accuracy.[5][6]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[7][8][9][10][11]

Materials:

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound and positive control (a compound with known metabolic instability)

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

Incubator/shaker (37 °C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound and positive control in a suitable solvent.

-

In a 96-well plate, add the liver microsome solution in phosphate buffer.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding the quenching solution.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

The in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) are then calculated from the rate of disappearance of the compound.[7][8][9][10][11]

Biological Activity and Signaling Pathways

Thiobenzamide derivatives have shown promise as antiviral agents. Notably, a class of dithiobisbenzamides has been identified as inhibitors of the HIV nucleocapsid protein (NCp7).[12] NCp7 is a small, basic protein with two zinc finger domains that plays a crucial role in several stages of the viral life cycle, including reverse transcription and viral packaging. The proposed mechanism of action involves the ejection of zinc from these zinc fingers, thereby inactivating the protein.[12]

The introduction of a trifluoromethyl group could potentially enhance the antiviral activity of thiobenzamides through several mechanisms:

-

Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its intracellular target.[3]

-

Enhanced Target Binding: The strong dipole moment and potential for forming non-classical hydrogen bonds of the CF₃ group could lead to stronger interactions with the biological target, in this case, the NCp7 protein.

-

Improved Metabolic Stability: As discussed, the CF₃ group can protect the molecule from metabolic degradation, leading to sustained therapeutic concentrations.

Logical Workflow for Thiobenzamide Drug Discovery

The development of novel trifluoromethylated thiobenzamide drug candidates follows a logical and iterative process.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of thiobenzamide-based drug candidates. Its strong electron-withdrawing nature significantly impacts the reactivity of the thiobenzamide core, while its inherent stability provides a robust shield against metabolic degradation. The enhanced lipophilicity and potential for stronger target interactions further underscore the value of this unique functional group. As our understanding of the intricate interplay between the CF₃ group and the thiobenzamide scaffold deepens, we can anticipate the development of novel, more effective therapeutics for a range of diseases. Further research focusing on generating comparative quantitative data on reactivity and exploring a wider range of biological targets will be crucial in fully realizing the therapeutic potential of this promising class of compounds.

References

- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 8. mercell.com [mercell.com]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Heterocyclic Compounds from 2-(Trifluoromethyl)thiobenzamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-(trifluoromethyl)thiobenzamide as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols described herein are based on established synthetic methodologies for thioamides and have been adapted for this specific substrate.

Synthesis of 3,5-Bis(2-(trifluoromethyl)phenyl)-1,2,4-thiadiazole

Application Note: 1,2,4-thiadiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxidative cyclization of thioamides is a common and efficient method for their synthesis. This protocol outlines the photocatalytic oxidative cyclization of this compound to yield the corresponding 3,5-disubstituted-1,2,4-thiadiazole.

Experimental Protocol:

A plausible reaction scheme for this synthesis is the photocatalytic oxidative cyclization of this compound.

Materials:

-

This compound

-

Copper(I) oxide (Cu₂O) rhombic dodecahedra (as photocatalyst)[1][2][3]

-

Tetrahydrofuran (THF), anhydrous

-

390 nm LED lamp

-

Standard glassware for organic synthesis

Procedure:

-

In a quartz reaction vessel, dissolve this compound (0.4 mmol) in anhydrous THF (3 mL).

-

Add Cu₂O rhombic dodecahedra (2.9 mg) to the solution.[4]

-

Seal the vessel and stir the mixture under an oxygen atmosphere (balloon).

-

Irradiate the reaction mixture with a 390 nm LED lamp at room temperature.[1][2][3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 8-18 hours), filter off the catalyst.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-bis(2-(trifluoromethyl)phenyl)-1,2,4-thiadiazole.

Quantitative Data (Representative for Thiobenzamides):

| Starting Material | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | Cu₂O rhombic dodecahedra | THF | 8 | 94 | [2][3] |

| 4-Methoxythiobenzamide | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | Cu₂O rhombic dodecahedra | THF | 18 | 85 | [1] |

Note: The provided yield is for the synthesis of 3,5-diphenyl-1,2,4-thiadiazole from thiobenzamide and may vary for the 2-(trifluoromethyl) substituted analogue. Optimization of reaction conditions may be necessary.

Reaction Pathway Diagram:

Caption: Oxidative cyclization to a 1,2,4-thiadiazole.

Synthesis of 2-Amino-5-(2-(trifluoromethyl)phenyl)-1,3,4-thiadiazole

Application Note: 1,3,4-Thiadiazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and antitubercular properties. A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. While this protocol starts from this compound, it is proposed to proceed through an in-situ generated N-acylthiosemicarbazide intermediate.

Experimental Protocol:

This protocol describes a plausible two-step, one-pot synthesis involving the reaction of this compound with hydrazine to form a hydrazide intermediate, followed by cyclization with an isothiocyanate. A more direct, albeit less documented, approach could involve the reaction with thiosemicarbazide itself under dehydrating conditions.

Materials:

-

This compound

-

Hydrazine hydrate

-

Potassium thiocyanate (KSCN) or an appropriate isothiocyanate

-

Ethanol

-

Acid catalyst (e.g., concentrated H₂SO₄)

Procedure:

-